molecular formula C8H5FN2O2 B1403258 Methyl 5-cyano-3-fluoropicolinate CAS No. 1200498-42-5

Methyl 5-cyano-3-fluoropicolinate

Cat. No.: B1403258
CAS No.: 1200498-42-5
M. Wt: 180.14 g/mol
InChI Key: JBYQNPOGKCZBLJ-UHFFFAOYSA-N
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Description

Methyl 5-cyano-3-fluoropicolinate is a chemical compound with the molecular formula C8H5FN2O2 and a molecular weight of 180.14 g/mol . It is a derivative of picolinic acid, characterized by the presence of a cyano group at the 5-position and a fluorine atom at the 3-position on the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-cyano-3-fluoropicolinate can be synthesized through several methods. One common synthetic route involves the reaction of 3-fluoropicolinic acid with cyanogen bromide in the presence of a base, followed by esterification with methanol . The reaction conditions typically require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated equipment to ensure consistency and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-3-fluoropicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted picolinates, amines, and various oxidized derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

Methyl 5-cyano-3-fluoropicolinate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of methyl 5-cyano-3-fluoropicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluorine groups play a crucial role in its binding affinity and specificity. The compound can inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-cyano-2-fluoropicolinate
  • Methyl 5-cyano-4-fluoropicolinate
  • Methyl 5-cyano-3-chloropicolinate

Uniqueness

Methyl 5-cyano-3-fluoropicolinate is unique due to the specific positioning of the cyano and fluorine groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

methyl 5-cyano-3-fluoropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c1-13-8(12)7-6(9)2-5(3-10)4-11-7/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYQNPOGKCZBLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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